An In-Depth Technical Guide to 1-Bromooctadecane-18,18,18-d3: Chemical Properties and Applications
An In-Depth Technical Guide to 1-Bromooctadecane-18,18,18-d3: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromooctadecane-18,18,18-d3, a deuterated analog of 1-bromooctadecane (B154017). This stable isotope-labeled compound serves as a valuable tool in various research and development settings, particularly in mass spectrometry-based bioanalysis and pharmacokinetic studies. This document details its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its utility as an internal standard and metabolic tracer.
Introduction
1-Bromooctadecane-18,18,18-d3 is a saturated long-chain alkyl bromide in which the three hydrogen atoms of the terminal methyl group have been replaced with deuterium (B1214612). This isotopic substitution imparts a 3-dalton mass shift compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The C-D bonds are also stronger than C-H bonds, which can in some cases lead to altered metabolic profiles and reduced rates of metabolism, a phenomenon known as the kinetic isotope effect. These properties make deuterated compounds like 1-Bromooctadecane-18,18,18-d3 indispensable in drug discovery and development for enhancing the accuracy of bioanalytical methods and for investigating metabolic pathways.[1][2]
Chemical and Physical Properties
The physical and chemical properties of 1-Bromooctadecane-18,18,18-d3 are largely similar to those of the unlabeled 1-bromooctadecane, with the primary difference being its molecular weight.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-Bromooctadecane-18,18,18-d3 | - |
| Synonyms | Octadecyl-d3 bromide, Stearyl-d3 bromide | - |
| Molecular Formula | C₁₈H₃₄D₃Br | [3] |
| Molecular Weight | 336.42 g/mol | [3] |
| CAS Number | 349553-85-1 | [3] |
| Appearance | White to off-white solid | [4] (for unlabeled) |
| Melting Point | 25-30 °C | [4] (for unlabeled) |
| Boiling Point | 214-216 °C at 12 mmHg | [4] (for unlabeled) |
| Density | ~0.976 g/mL at 25 °C | [4] (for unlabeled) |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, ethyl acetate | (for unlabeled) |
Synthesis of 1-Bromooctadecane-18,18,18-d3
The synthesis of 1-Bromooctadecane-18,18,18-d3 is a two-step process that begins with the synthesis of the deuterated alcohol precursor, 1-octadecanol-18,18,18-d3, followed by its conversion to the corresponding alkyl bromide.
Synthesis of 1-Octadecanol-18,18,18-d3
The terminal deuterium labeling can be achieved through the reduction of a carboxylic acid or ester with a deuterated reducing agent. A common method is the reduction of stearic acid or its methyl ester with lithium aluminum deuteride (B1239839) (LiAlD₄).
Experimental Protocol: Reduction of Methyl Stearate (B1226849) to 1-Octadecanol-18,18,18-d3
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Ester: A solution of methyl stearate in anhydrous THF is added dropwise to the LiAlD₄ solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Work-up: The resulting solid is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-octadecanol-18,18,18-d3.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica (B1680970) gel.
Bromination of 1-Octadecanol-18,18,18-d3
The conversion of the deuterated alcohol to the alkyl bromide can be efficiently carried out using the Appel reaction, which employs triphenylphosphine (B44618) and a bromine source like carbon tetrabromide.
Experimental Protocol: Appel Reaction for the Synthesis of 1-Bromooctadecane-18,18,18-d3
-
Reaction Setup: A dry round-bottom flask is charged with 1-octadecanol-18,18,18-d3, triphenylphosphine, and a suitable anhydrous solvent such as dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere.
-
Addition of Bromine Source: The solution is cooled to 0 °C, and a solution of carbon tetrabromide in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The hexane solution is filtered, and the filtrate is concentrated. The crude 1-Bromooctadecane-18,18,18-d3 is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-Bromooctadecane-18,18,18-d3.
Applications in Research and Drug Development
Internal Standard in Quantitative Mass Spectrometry
The primary application of 1-Bromooctadecane-18,18,18-d3 is as an internal standard in quantitative mass spectrometry-based assays. When analyzing samples for the presence of 1-bromooctadecane or related long-chain alkyl halides, a known amount of the deuterated analog is spiked into the sample. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The distinct mass difference allows for separate detection and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
Logical Relationship for Use as an Internal Standard
Caption: Workflow for using a deuterated internal standard.
Metabolic Tracer Studies
Deuterium-labeled compounds can be used as tracers to investigate metabolic pathways.[5] While 1-bromooctadecane is not a natural metabolite, it can be used to study the fate of long-chain alkyl halides in biological systems. By administering 1-Bromooctadecane-18,18,18-d3, researchers can track its absorption, distribution, metabolism, and excretion (ADME) and identify its metabolites by the characteristic isotopic signature using mass spectrometry. This can be particularly relevant in environmental toxicology and in understanding the biotransformation of xenobiotics.
Spectroscopic Data
The spectroscopic data for 1-Bromooctadecane-18,18,18-d3 will be very similar to that of its non-deuterated analog, with key differences in the mass spectrum and the disappearance of the terminal methyl proton signal in the ¹H NMR spectrum.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to 1-bromooctadecane. The isotopic cluster for the bromine atom (⁷⁹Br and ⁸¹Br) will still be present.
-
¹H NMR Spectroscopy: The characteristic triplet of the terminal methyl group around 0.88 ppm in the ¹H NMR spectrum of 1-bromooctadecane will be absent in the spectrum of the deuterated compound.
-
¹³C NMR Spectroscopy: The signal for the terminal carbon (C-18) will be a triplet due to coupling with deuterium and will be shifted slightly upfield.
-
²H NMR Spectroscopy: A signal corresponding to the three deuterium atoms at the C-18 position will be observed.
Handling and Storage
1-Bromooctadecane-18,18,18-d3 should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal laboratory conditions and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
1-Bromooctadecane-18,18,18-d3 is a valuable chemical tool for researchers, scientists, and drug development professionals. Its primary utility as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its potential as a metabolic tracer offers opportunities to investigate the biological fate of long-chain alkyl halides. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling its broader application in various scientific disciplines.
References
- 1. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]
- 2. Deuterium- and Electron-Shuttling Catalysis for Deoxygenative Deuteration of Alcohols [organic-chemistry.org]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Bromooctadecane | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
